Thalidomide-5'-O-C4-OH
Description
Historical Context and Evolution of Thalidomide (B1683933) Derivatives in Chemical Biology
The journey of thalidomide began in the 1950s when it was introduced as a seemingly safe sedative. acs.orgnih.gov This perception was shattered by the devastating discovery of its severe teratogenic effects, causing thousands of birth defects worldwide. acs.orgnih.goveurekalert.org This tragedy led to a stringent tightening of drug regulations and left a lasting mark on pharmaceutical development. acs.org
Despite its controversial history, scientific curiosity into thalidomide's mechanisms of action continued. A pivotal moment came with the discovery of its anti-inflammatory and anti-angiogenic properties. nih.govjst.go.jp This revival of interest led to its repurposing for treating conditions like erythema nodosum leprosum and, notably, multiple myeloma. nih.govnih.gov The success of thalidomide spurred the development of more potent and specific derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), which are now established treatments for certain cancers. nih.gov
A significant breakthrough in understanding how these molecules function came with the identification of cereblon (CRBN) as their primary molecular target. acs.orgnih.govjst.go.jp CRBN is a component of the CRL4^CRBN^ E3 ubiquitin ligase complex, a key player in the cell's protein disposal system. nih.govnih.govnih.gov It was discovered that IMiDs act as "molecular glues," effectively hijacking this E3 ligase to induce the degradation of specific proteins, known as neosubstrates, that are not normally targeted by the ligase. nih.govnih.gov This discovery was a turning point, not only explaining the therapeutic effects of IMiDs but also laying the groundwork for a powerful new technology in chemical biology: targeted protein degradation.
"Thalidomide-5'-O-C4-OH" as a Novel Degrader Building Block: Structural Context and Research Significance
Within the rapidly evolving field of targeted protein degradation, the precise chemical structure of the E3 ligase recruiter is paramount. "this compound" has emerged as a significant building block for the synthesis of novel protein degraders. This compound is a derivative of thalidomide, modified at the 5-hydroxy position with a 4-carbon linker terminating in a hydroxyl group.
This specific modification is crucial. The linker provides a strategic point of attachment for a ligand that can bind to a protein of interest (POI). By connecting the thalidomide moiety to a POI-binding ligand, researchers can create bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs). lifechemicals.comtocris.com The thalidomide part of the chimera engages the CRBN E3 ligase, while the other end binds to the target protein. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome. lifechemicals.com
The significance of "this compound" lies in its utility as a versatile and effective component for constructing these degraders. The length and chemical nature of the linker can significantly influence the efficiency and selectivity of the resulting PROTAC. The 4-carbon linker in this building block offers a specific spatial arrangement that can be optimal for the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein.
Overview of Targeted Protein Degradation (TPD) Modalities Utilizing IMiD Scaffolds
The discovery of the IMiD-CRBN interaction has spawned several innovative strategies for targeted protein degradation (TPD). These approaches offer a powerful alternative to traditional enzyme inhibition, as they can eliminate the entire target protein, potentially overcoming issues of drug resistance and scaffolding functions of the protein. lifechemicals.com
The primary TPD modalities that leverage IMiD scaffolds include:
Molecular Glues: These are small molecules, like the original IMiDs, that induce an interaction between an E3 ligase and a target protein without being a direct linker. nih.govmusechem.com Their discovery has often been serendipitous, but they represent a powerful class of degraders. researchgate.net
Proteolysis-Targeting Chimeras (PROTACs): As mentioned, PROTACs are heterobifunctional molecules consisting of an E3 ligase-binding moiety (like a thalidomide derivative), a linker, and a ligand for a target protein. nih.govlifechemicals.comtocris.com This modular design allows for a more rational approach to targeting specific proteins for degradation. tocris.com
Degron Systems: In this approach, a short peptide sequence, known as a degron, which is recognized by an E3 ligase in the presence of a small molecule, is genetically fused to a protein of interest. nih.gov For instance, degrons derived from IMiD neosubstrates like IKZF3 or SALL4 can be used to induce the degradation of a tagged protein upon treatment with an IMiD. nih.govresearchgate.net This has become a valuable tool for studying protein function in a controlled manner. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C17H18N2O6 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O6/c20-7-1-2-8-25-10-3-4-11-12(9-10)17(24)19(16(11)23)13-5-6-14(21)18-15(13)22/h3-4,9,13,20H,1-2,5-8H2,(H,18,21,22) |
InChI Key |
COCNBZCFSMHDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCO |
Origin of Product |
United States |
Molecular Recognition and Cereblon Crbn Engagement Mechanisms
Cereblon (CRBN) as the Ligand-Dependent Substrate Receptor of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Cereblon (CRBN) functions as a crucial component of the CRL4^CRBN^ E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of cullins-1 (ROC1, also known as RBX1). nih.govnih.govguidetopharmacology.org In its native state, this complex is responsible for the ubiquitination of endogenous substrates. guidetopharmacology.org However, the binding of small molecule ligands, such as thalidomide (B1683933) and its derivatives, to CRBN alters its substrate specificity. nih.govguidetopharmacology.orgresearchgate.net This modulation transforms CRBN into a ligand-dependent substrate receptor, enabling the complex to recognize and target new proteins, termed "neosubstrates," for ubiquitination and subsequent degradation by the proteasome. rsc.orgnih.govnih.gov
The binding of these ligands to CRBN can either block the interaction with endogenous substrates or, more significantly, induce the recruitment of neosubstrates. nih.govnih.gov This neosubstrate recruitment is the cornerstone of the therapeutic efficacy of these compounds. nih.govresearchgate.net For instance, the anti-myeloma activity of lenalidomide (B1683929) and pomalidomide (B1683931) is attributed to the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netresearchgate.net Similarly, the degradation of other neosubstrates like casein kinase 1α (CK1α) and SALL4 has been linked to both therapeutic effects and the teratogenic properties of thalidomide. nih.govresearchgate.netbiorxiv.org
The interaction between CRBN and its ligands is highly specific. The thalidomide-binding domain (TBD) of CRBN is a highly conserved region, suggesting the existence of a natural, endogenous ligand. nih.govacs.org The discovery that CRBN is the direct target of thalidomide was a significant breakthrough, providing a molecular basis for its pleiotropic effects. nih.govrsc.org
Structural Basis of Thalidomide Derivative-CRBN Interactions
The interaction between thalidomide derivatives and CRBN is a finely tuned process governed by specific structural features of both the ligand and the protein. The glutarimide (B196013) moiety of the thalidomide scaffold is essential for this binding, fitting into a specific pocket within the CRBN's thalidomide-binding domain (TBD). nih.govbohrium.com
The thalidomide-binding domain of CRBN features a hydrophobic pocket composed of three tryptophan residues (Trp380, Trp386, and Trp400), often referred to as the "tri-Trp pocket". nih.govrsc.org The glutarimide ring of thalidomide and its derivatives inserts into this pocket, where it is stabilized by a network of intermolecular forces. researchgate.net
Key among these are hydrogen bonds formed between the glutarimide moiety and the backbone of residues His380 and Trp382. researchgate.net Specifically, the carbonyl groups of the glutarimide ring act as hydrogen bond acceptors. youtube.com Additionally, van der Waals interactions between the glutarimide ring and the aromatic side chains of the tryptophan residues contribute significantly to the binding affinity. researchgate.net The phthalimide (B116566) portion of the molecule is more solvent-exposed and is crucial for the subsequent recruitment of neosubstrates. nih.govresearchgate.net
Mutational studies have confirmed the importance of this pocket; for example, substituting the tyrosine at position 384 and the tryptophan at position 386 with alanine (B10760859) abrogates the ability of CRBN to bind thalidomide. rsc.orgnih.gov
The binding of a ligand to the CRBN thalidomide-binding domain (TBD) is not a simple lock-and-key mechanism but rather involves significant conformational changes in the protein. nih.govnih.gov Studies have shown that a substantial portion of the TBD, including the binding pocket itself, is flexible and only adopts a folded, stable conformation upon ligand binding. nih.govnih.gov
Cryo-electron microscopy studies have revealed that in its apo (unliganded) state, CRBN exists in an "open" conformation where the TBD is separated from the N-terminal Lon-like domain. biorxiv.orgbiorxiv.org The binding of a CELMoD (Cereblon E3 Ligase Modulating Drug) agent, a class of compounds that includes thalidomide derivatives, is necessary and sufficient to trigger an allosteric rearrangement to a "closed" conformation. biorxiv.orgnih.gov This closed conformation is the one that is competent for neosubstrate recruitment. nih.gov The ligand, therefore, acts as a "molecular glue," not only by providing a new surface for protein-protein interactions but also by stabilizing a specific, active conformation of CRBN. rsc.org
Thalidomide is a chiral molecule, existing as two enantiomers, (S)-thalidomide and (R)-thalidomide. researchgate.net These enantiomers exhibit different biological activities, and this difference is rooted in their stereospecific interactions with CRBN. nih.govresearchgate.net Biochemical and structural studies have demonstrated that the (S)-enantiomer binds to CRBN with approximately 10-fold higher affinity than the (R)-enantiomer. researchgate.netbohrium.comresearchgate.net
Crystal structures of both enantiomers in complex with the CRBN TBD reveal that while both bind within the tri-tryptophan pocket, they do so with different conformations of their glutarimide rings. researchgate.net The (S)-enantiomer binds in a more "relaxed" conformation, similar to its free state, which is more favorable for binding. bohrium.comrsc.org In contrast, the (R)-enantiomer must adopt a more strained, twisted conformation to fit into the binding pocket, resulting in a weaker interaction. nih.govresearchgate.net This stereospecificity in binding affinity translates to differences in their biological effects, with the (S)-enantiomer being a more potent inducer of certain downstream effects. nih.govresearchgate.net
Table 1: Key Research Findings on Thalidomide-CRBN Interactions
| Finding | Method(s) Used | Reference(s) |
|---|---|---|
| (S)-thalidomide binds to CRBN with ~10-fold higher affinity than (R)-thalidomide. | Isothermal Titration Calorimetry (ITC), Competitive Binding Assays | bohrium.comresearchgate.net |
| Both enantiomers bind in the tri-tryptophan pocket of CRBN. | X-ray Crystallography | researchgate.net |
| The glutarimide ring of (S)-thalidomide is in a relaxed conformation when bound to CRBN. | X-ray Crystallography | bohrium.comresearchgate.net |
| The glutarimide ring of (R)-thalidomide is in a twisted conformation when bound to CRBN. | X-ray Crystallography | researchgate.net |
| Ligand binding induces a conformational change in CRBN from an "open" to a "closed" state. | Cryo-Electron Microscopy | biorxiv.orgbiorxiv.orgnih.gov |
Mechanisms of Ligand-Induced Neosubstrate Recruitment and Ubiquitination
The binding of a thalidomide derivative to CRBN creates a novel composite surface that is capable of recruiting proteins that would not normally interact with the E3 ligase complex. rsc.orgnih.gov This process of neosubstrate recruitment is central to the mechanism of action of these drugs.
The binding of a ligand to the tri-tryptophan pocket of CRBN allosterically modulates the surface of the protein, creating a new binding interface for neosubstrates. guidetopharmacology.orgresearchgate.net The solvent-exposed part of the ligand, typically the phthalimide ring or its modified derivatives, plays a crucial role in determining which neosubstrates are recruited. nih.govacs.org Different derivatives, with distinct chemical modifications, can therefore recruit different sets of neosubstrates, leading to varied biological outcomes. nih.govnih.gov
Structural studies of ternary complexes containing CRBN, a thalidomide derivative, and a neosubstrate have provided detailed insights into this process. rsc.orgacs.org Many neosubstrates, despite lacking significant sequence homology, share a common structural motif—often a β-hairpin loop containing a critical glycine (B1666218) residue—that interacts with the newly formed composite surface on CRBN. rsc.orgacs.org This interaction is often stabilized by direct contacts between the neosubstrate and the ligand itself. acs.org The recruitment of the neosubstrate to the CRL4^CRBN^ complex then positions it for ubiquitination and subsequent degradation by the proteasome. nih.gov
Identification and Characterization of CRBN-Dependent Neosubstrates (e.g., Ikaros, Aiolos, SALL4, PLZF, CK1α)
The binding of thalidomide and its derivatives to the CRBN component of the CRL4 E3 ubiquitin ligase complex induces the degradation of a specific set of substrate proteins, known as neosubstrates. nih.gov This targeted protein degradation is central to the therapeutic effects of these compounds. Key neosubstrates that have been identified and extensively characterized include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the developmental transcription factor Sal-like protein 4 (SALL4), the promyelocytic leukemia zinc finger (PLZF) protein, and casein kinase 1α (CK1α).
Ikaros (IKZF1) and Aiolos (IKZF3)
Ikaros and Aiolos are essential transcription factors for the development and differentiation of lymphoid cells. In multiple myeloma, a hematological malignancy, these factors are aberrantly expressed and contribute to tumor cell survival. Thalidomide derivatives, upon binding to CRBN, recruit Ikaros and Aiolos to the CRL4^CRBN^ complex, leading to their ubiquitination and subsequent proteasomal degradation. nih.gov The rate and extent of Ikaros and Aiolos degradation have been shown to correlate with the anti-myeloma activity of different thalidomide analogs. nih.gov The degradation of these transcription factors results in the downregulation of key downstream targets, including c-Myc and interferon regulatory factor 4 (IRF4), ultimately leading to cell cycle arrest and apoptosis in myeloma cells. nih.govnih.gov
Sal-like protein 4 (SALL4)
SALL4 is a transcription factor crucial for embryonic development and stem cell pluripotency. Its re-expression in certain cancers is associated with a poor prognosis. The degradation of SALL4 is a critical event in the teratogenic effects of thalidomide. nih.gov It has been demonstrated that the binding of thalidomide to CRBN enables the recognition and subsequent degradation of SALL4. nih.gov Interestingly, certain hydroxylated metabolites of thalidomide exhibit differential selectivity for neosubstrates; for instance, 5-hydroxythalidomide (B1239145) induces the degradation of SALL4 but not Ikaros. researchgate.net This highlights how subtle modifications to the thalidomide scaffold can alter neosubstrate specificity.
Promyelocytic Leukemia Zinc Finger (PLZF)
Promyelocytic leukemia zinc finger (PLZF), also known as ZBTB16, is a transcription factor involved in development and hematopoiesis. The degradation of PLZF has been implicated in the teratogenic effects of thalidomide and its metabolite, 5-hydroxythalidomide. nih.govnih.gov Studies have shown that thalidomide and its derivatives can induce the degradation of PLZF and its fusion proteins, such as PLZF-RARα which is associated with acute promyelocytic leukemia, in a CRBN-dependent manner. nih.gov This suggests a potential therapeutic application for pomalidomide in treating leukemias that express these fusion proteins. nih.gov The degradation of PLZF is dependent on its conserved zinc finger domains. nih.gov
Casein Kinase 1α (CK1α)
Casein kinase 1α (CK1α) is a serine/threonine kinase involved in various cellular processes, including the p53 signaling pathway. Lenalidomide, a thalidomide derivative, has been shown to induce the degradation of CK1α. nih.gov This degradation is particularly relevant in the context of myelodysplastic syndrome with a 5q deletion (MDS 5q-), where loss of one copy of the CK1α gene occurs. The lenalidomide-induced degradation of the remaining CK1α protein leads to the activation of p53 and subsequent apoptosis of the malignant clone. nih.gov In contrast, thalidomide and pomalidomide have minimal effect on CK1α degradation, demonstrating the structural-dependency of neosubstrate recognition by the CRBN-ligand complex. nih.gov
Table of CRBN-Dependent Neosubstrates
| Neosubstrate | Protein Family/Function | Role in Disease/Development | Consequence of Degradation |
| Ikaros (IKZF1) | Zinc finger transcription factor | Lymphoid development, Multiple Myeloma survival | Anti-myeloma activity |
| Aiolos (IKZF3) | Zinc finger transcription factor | Lymphoid development, Multiple Myeloma survival | Anti-myeloma activity |
| SALL4 | Zinc finger transcription factor | Embryonic development, Stem cell pluripotency | Teratogenicity, Potential anti-cancer effect |
| PLZF (ZBTB16) | Zinc finger transcription factor | Development, Hematopoiesis | Teratogenicity, Potential anti-leukemic activity |
| CK1α | Serine/threonine kinase | p53 pathway regulation | Treatment of Myelodysplastic Syndrome (5q-) |
Structure Activity Relationship Sar Studies of Thalidomide Derivative Function
Elucidation of Structural Elements Critical for Optimal CRBN Binding Affinity
The binding of thalidomide (B1683933) derivatives to Cereblon (CRBN) is the foundational event for their activity as molecular glues. This interaction is primarily mediated by the glutarimide (B196013) ring of the thalidomide scaffold, which fits into a specific hydrophobic pocket on the CRBN protein. rsc.orgrsc.org This binding pocket, often referred to as the "tri-Trp pocket," is composed of three key tryptophan residues (W380, W386, and W400) that form hydrophobic interactions with the glutarimide moiety. nih.gov
Key hydrogen bonds are also critical for stabilizing the interaction. The imide group of the glutarimide ring acts as both a hydrogen bond donor and acceptor, forming crucial connections with residues such as His380 and Trp382 within the CRBN binding site. rsc.org The integrity of the six-membered glutarimide ring is essential; any modification that disrupts its conformation, such as the removal of one of the carbonyl groups (as in δ-valerolactam), leads to a loss of binding. researchgate.net
Stereochemistry plays a significant role in binding affinity. Thalidomide possesses a chiral center at the C3 position of the glutarimide ring. Studies have consistently shown that the (S)-enantiomer exhibits a significantly higher binding affinity for CRBN, approximately 10-fold stronger than the (R)-enantiomer. nih.govresearchgate.net This enhanced affinity of the (S)-form is attributed to a more favorable, relaxed conformation of the glutarimide ring when bound to CRBN. nih.gov
Table 1: Key Structural Requirements for Thalidomide Scaffold Binding to CRBN
| Structural Feature | Requirement for Binding | Rationale |
| Glutarimide Ring | Intact six-membered ring with two carbonyls | Essential for fitting into the hydrophobic tri-Trp pocket and forming key hydrogen bonds. |
| Glutarimide Imide Group | N-H group present | Acts as a crucial hydrogen bond donor and acceptor with CRBN residues. |
| Chirality | (S)-enantiomer preferred | Adopts a more favorable conformation, leading to ~10-fold higher binding affinity than the (R)-enantiomer. nih.govresearchgate.net |
| Phthalimide (B116566) Ring | Tolerates modifications | Primarily involved in neosubstrate recruitment; modifications here define substrate specificity. |
Impact of Phthalimide and Glutarimide Ring Modifications on Neosubstrate Selectivity and Degradation Potency
While the glutarimide ring anchors the molecule to CRBN, the phthalimide portion is the primary determinant of neosubstrate selectivity. nih.gov Modifications to this ring system directly influence which proteins are recruited to the CRBN E3 ligase complex for ubiquitination and subsequent degradation. This principle is the cornerstone of the development of novel immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).
For instance, the addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide (B1683929) and pomalidomide (B1683931), drastically alters the neosubstrate profile compared to thalidomide. researchgate.net Lenalidomide, for example, effectively induces the degradation of casein kinase 1 alpha (CK1α), a target not significantly affected by thalidomide or pomalidomide. nih.gov This demonstrates that even small changes to the phthalimide ring can create new surfaces for ternary complex formation, leading to the recruitment of different substrate proteins.
In the case of "Thalidomide-5'-O-C4-OH," the modification is an ether-linked, hydroxylated alkyl chain at the 5-position of the phthalimide ring. This type of modification serves as a linker, projecting away from the core scaffold. The chemical properties of this linker—its length, flexibility, and the terminal hydroxyl group—create a new interaction surface. This surface would be responsible for recruiting a specific set of neosubstrates that can favorably interact with both the linker and a region of the CRBN protein. The hydroxyl group, in particular, could form new hydrogen bonds with a neosubstrate, thereby stabilizing the ternary complex and enhancing degradation potency for a specific target.
Modifications to the glutarimide ring are generally less tolerated as they can easily disrupt the critical binding to CRBN, thereby abolishing the molecule's activity. researchgate.net
Table 2: Influence of Phthalimide Ring Modifications on Neosubstrate Specificity
| Compound | Phthalimide Modification | Key Neosubstrate(s) |
| Thalidomide | None | Ikaros (IKZF1), Aiolos (IKZF3), SALL4 |
| Lenalidomide | 4-amino group | Ikaros, Aiolos, CK1α |
| Pomalidomide | 4-amino group, 7-oxo group | Ikaros, Aiolos, ZNF692 |
| This compound | 5-O-(CH₂)₄-OH linker | Hypothetical: Neosubstrates with surfaces complementary to the hydroxylated alkyl chain |
Influence of Linker Length, Rigidity, and Attachment Point on Ligand-CRBN-Neosubstrate Ternary Complex Formation
The linker connecting the CRBN-binding moiety to a neosubstrate-interacting element is a critical component in determining the efficacy of a molecular glue or PROTAC. In "this compound," the -O-C4-OH group acts as an intrinsic linker that mediates neosubstrate recruitment. The properties of this linker are paramount for the formation of a stable and productive ternary complex (CRBN-ligand-neosubstrate).
Linker Length: The length of the linker dictates the distance between the CRBN surface and the recruited neosubstrate. The four-carbon chain (C4) in "this compound" provides a specific spatial arrangement. An optimal linker length is required to span the distance between the two proteins without inducing steric strain. If the linker is too short, the proteins may clash; if it is too long, the entropic penalty of forming the complex may be too high, leading to weak interactions.
Linker Rigidity: The C4 alkyl chain in "this compound" offers significant conformational flexibility. While this can allow for adaptation to various neosubstrate surfaces, excessive flexibility can also be detrimental due to the associated entropic cost of "freezing" the linker in a single conformation upon binding. In PROTAC design, more rigid linkers are often found to improve the cooperativity and stability of the ternary complex.
Attachment Point: The attachment of the linker at the 5-position of the phthalimide ring is a common strategy. This position directs the linker away from the core CRBN interface, allowing it to freely probe for interactions with potential neosubstrates. Different attachment points on the phthalimide ring would orient the linker in different vectors, leading to the recruitment of different neosubstrates.
The terminal hydroxyl (-OH) group is also a key feature, providing a potential hydrogen bonding point to secure the neosubstrate, thereby enhancing the stability of the ternary complex and promoting efficient ubiquitination.
Computational and Biophysical Approaches in SAR Elucidation for "this compound" Derivatives
Given the complexity of ternary complex formation, computational and biophysical methods are indispensable for understanding and predicting the SAR of derivatives like "this compound".
Computational Modeling: Molecular dynamics (MD) simulations and docking studies can be used to model the binding of "this compound" to CRBN. These models can predict the preferred conformation of the flexible -O-C4-OH linker and identify key interactions. Furthermore, computational approaches can be used to screen virtual libraries of neosubstrates to predict which proteins might be recruited by this specific derivative. By modeling the entire ternary complex, researchers can gain insights into the protein-protein interface created by the molecular glue and identify residues critical for the interaction.
Biophysical Techniques: Several biophysical methods are essential for validating computational predictions and quantifying the interactions.
Isothermal Titration Calorimetry (ITC): ITC can directly measure the binding affinity (K_D) and thermodynamics of the interaction between the compound and CRBN, revealing how the C4-OH linker might subtly alter the binding energetics compared to thalidomide. nih.gov
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques are invaluable for studying the kinetics of both the binary (ligand-CRBN) and ternary complex formation in real-time. They can measure association and dissociation rates, providing a detailed picture of complex stability.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques provide the ultimate proof of binding mode. A crystal or cryo-EM structure of the CRBN-"this compound"-neosubstrate ternary complex would offer atomic-level detail of all interactions, confirming the role of the linker and guiding the design of more potent and selective molecules. nih.gov
Table 3: Application of Biophysical and Computational Methods for SAR Studies
| Method | Application for "this compound" | Information Gained |
| Molecular Docking | Predict binding pose in CRBN's tri-Trp pocket. | Confirmation of glutarimide binding; prediction of linker orientation. |
| MD Simulations | Simulate the dynamics of the linker and the ternary complex. | Assess linker flexibility, stability of interactions, and role of the terminal -OH group. |
| ITC/SPR/BLI | Quantify binding affinity and kinetics to CRBN. | Determine K_D, k_on, k_off for binary and ternary complexes. |
| X-ray Crystallography | Solve the atomic structure of the ternary complex. | Provide definitive, high-resolution evidence of the protein-ligand and protein-protein interactions. |
Pre Clinical Investigations of Biological Activities and Molecular Pathways
Immunomodulatory Effects and Pathway Modulation (in vitro/ex vivo models)
While direct studies on the immunomodulatory effects of Thalidomide-5'-O-C4-OH are not extensively detailed in publicly available literature, the activities of its parent compound, thalidomide (B1683933), and other analogs provide a framework for its expected biological profile. Thalidomide and its derivatives are broadly recognized as immunomodulatory drugs (IMiDs®). rsc.orgnih.gov Their effects are multifaceted, influencing both innate and adaptive immunity through the regulation of cytokine production, lymphocyte activity, and key cellular signaling pathways. nih.govresearchgate.net
Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
A hallmark of thalidomide and its analogs is the ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govrsc.org This activity is a primary reason for the renewed interest in these compounds for treating inflammatory diseases and cancers. nih.gov Studies on various thalidomide analogs have consistently demonstrated potent inhibition of TNF-α in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cell (PBMC) bioassays. nih.gov Beyond TNF-α, these compounds have also been shown to modulate other critical cytokines. For instance, some analogs effectively downregulate the production of Interleukin-6 (IL-6), another key player in inflammatory processes. researchgate.net While thalidomide has been shown to decrease TNF-α and IL-12, its effect on IL-1β and IL-6 production can be less significant in some contexts. nih.gov The precise impact of the 5'-hydroxylation in this compound on the modulation of this cytokine profile remains an area for specific investigation.
Modulation of Lymphocyte Activity and Innate Immune Responses (e.g., T-cells, NK cells)
Thalidomide and its analogs exert significant effects on various immune cells. One of their key mechanisms is the co-stimulation of T-cells, which can enhance immune responses against tumor cells. nih.govresearchgate.net Specifically, thalidomide has been shown to stimulate CD8+ T cells, leading to an increase in activation and memory cell markers. nih.gov In addition to the adaptive immune system, these compounds also modulate innate immunity. Thalidomide can induce the functional maturation of peripheral Natural Killer (NK) cells, a critical component of the innate immune system's defense against cancer. nih.govnih.gov This maturation results in NK cells with higher cytotoxicity and increased production of Interferon-gamma (IFN-γ), thereby enhancing their ability to eliminate cancer cells. nih.govnih.govresearchgate.net The specific activity of this compound on T-cell and NK cell function has not been separately defined in the available research.
Impact on Cellular Signaling Pathways (e.g., NF-κB, PI3K/Akt)
The immunomodulatory and anti-cancer effects of thalidomide analogs are underpinned by their ability to interfere with crucial intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of genes involved in inflammation and cell survival, is a significant target. nih.govunc.edu Thalidomide has been shown to inhibit NF-κB activation by suppressing the activity of IκB kinase (IKK), which in turn prevents the expression of NF-κB-regulated genes. unc.edunih.gov This inhibition of the NF-κB pathway is a likely mechanism for the observed reduction in pro-inflammatory cytokine production. nih.gov Furthermore, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is vital for cell survival and proliferation, is also modulated by thalidomide. nih.govresearchgate.net Studies indicate that thalidomide can induce the expression of phosphorylated Akt (p-Akt), contributing to its effects on cell apoptosis. nih.gov The specific influence of the 5'-hydroxy group of this compound on these signaling cascades warrants further dedicated research.
Anti-angiogenic Mechanisms (pre-clinical models)
In contrast to the more generalized immunomodulatory data, specific pre-clinical findings are available for the anti-angiogenic properties of this compound (5'-hydroxythalidomide). Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and progression. sgul.ac.uk Thalidomide itself is known to have anti-angiogenic effects, which are thought to be mediated, at least in part, by its metabolites. nih.govnih.gov
Inhibition of Pro-angiogenic Factor Expression (e.g., VEGF, bFGF)
The anti-angiogenic activity of thalidomide is linked to its ability to inhibit the expression and function of key pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). researchgate.netnih.govfrontiersin.org Thalidomide has been shown to downregulate VEGF and Angiopoietin-2, leading to the deactivation of the endothelium. nih.gov While direct data on the effect of this compound on the expression of these specific factors is limited, its functional anti-angiogenic activity observed in assays suggests it likely interferes with these or related pathways.
Functional Assays of Angiogenesis Inhibition (e.g., ex vivo rat aorta ring assay, chicken chorioallantoic membrane assay)
The anti-angiogenic potential of this compound has been directly assessed in established pre-clinical models. Of several hydroxylated metabolites of thalidomide tested, only 5'-OH-thalidomide demonstrated biological activity in the ex vivo rat aortic ring assay. nih.gov This assay is a robust model that recapitulates the key steps of angiogenesis, including matrix degradation, and cell migration, proliferation, and reorganization. researchgate.netthermofisher.comnih.gov In this system, rings of rat aorta embedded in a collagen gel generate microvessel outgrowths, and the inhibitory effect of test compounds can be quantified. nih.gov Studies have shown that 5'-OH-thalidomide exhibits moderate anti-angiogenic activity at high concentrations in this assay. nih.gov
The chicken chorioallantoic membrane (CAM) assay is another widely used in vivo model to evaluate angiogenesis. nih.govresearchgate.netoncotarget.com In this assay, a substance is applied to the highly vascularized membrane of a developing chicken embryo to observe its effect on blood vessel formation. nih.gov Research using the CAM assay has shown that hydroxylation of thalidomide at the 5'-position retains significant anti-angiogenic activity. nih.govpsu.edu
Table of Findings from Functional Angiogenesis Assays for 5'-hydroxythalidomide
| Assay | Model System | Finding | Reference(s) |
| ex vivo Rat Aortic Ring Assay | Rat thoracic aorta segments in collagen gel | Showed moderate anti-angiogenic activity at high concentrations. | nih.gov |
| in vivo Chicken Chorioallantoic Membrane (CAM) Assay | Developing chicken embryo | Retained significant anti-angiogenic activity compared to the parent compound. | nih.govpsu.edu |
Cellular Effects in Pre-clinical Disease Models
The cellular effects of thalidomide and its derivatives are primarily mediated through their binding to the CRBN protein, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.govnih.gov This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.govnih.gov This targeted protein degradation is the linchpin of the diverse biological activities of these compounds.
The modification at the 5-position of the phthalimide (B116566) ring, as seen in 5-hydroxythalidomide (B1239145), has been shown to significantly influence the substrate specificity of the CRBN complex, thereby impacting cellular proliferation and survival pathways in a distinct manner compared to the parent thalidomide molecule. nih.gov
Pre-clinical studies on 5-hydroxythalidomide have demonstrated that it induces the degradation of specific transcription factors, namely promyelocytic leukaemia zinc finger (PLZF) and Sal-like protein 4 (SALL4). nih.gov The degradation of these proteins has profound effects on cell proliferation and development. For instance, SALL4 is a crucial transcription factor in embryonic development and its degradation is linked to the teratogenic effects of thalidomide. nih.govnih.gov In the context of cancer, SALL4 is aberrantly expressed in various malignancies and is known to be a driver of cell proliferation. Therefore, its degradation by a thalidomide analogue would be expected to have an anti-proliferative effect.
Similarly, PLZF is involved in a range of developmental processes and its loss of function is associated with limb defects. nih.gov The degradation of PLZF by 5-hydroxythalidomide further underscores the altered substrate profile of this modified compound. Notably, while thalidomide and its immunomodulatory derivatives (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) are known to degrade Ikaros (IKZF1) and Aiolos (IKZF3), leading to their anti-myeloma effects, 5-hydroxythalidomide does not induce the degradation of IKZF1. nih.govnih.gov This differential substrate degradation highlights how modifications to the thalidomide scaffold can fine-tune its biological activity.
Interactive Table: Substrate Specificity of Thalidomide and 5-hydroxythalidomide
| Compound | Neosubstrate Degraded | Key Biological Implication | Reference |
|---|---|---|---|
| Thalidomide | Ikaros (IKZF1), Aiolos (IKZF3), SALL4, p63 | Anti-myeloma activity, Teratogenicity | nih.govnih.gov |
| 5-hydroxythalidomide | PLZF, SALL4 | Altered substrate specificity, Potential anti-proliferative effects | nih.gov |
The targeted degradation of key survival proteins by thalidomide derivatives is a direct mechanism for the induction of regulated cell death, most notably apoptosis. The downstream consequences of degrading transcription factors like Ikaros and Aiolos in multiple myeloma cells include the suppression of key survival signals and the upregulation of pro-apoptotic pathways. nih.govresearchgate.net
Thalidomide and its analogues have been shown to trigger the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. rsc.org This can enhance the sensitivity of cancer cells to Fas-induced apoptosis. Furthermore, by degrading Ikaros and Aiolos, these compounds lead to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, both of which are critical for the survival of multiple myeloma cells. nih.gov The net effect is a shift in the cellular balance towards apoptosis, leading to the elimination of malignant cells.
While direct studies on this compound are lacking, it is plausible that by acting as a CRBN ligand, it could be part of a PROTAC designed to degrade a specific protein of interest, thereby inducing apoptosis in target cells. The choice of the target protein would determine the specific cell death pathway activated. The general principle remains that by hijacking the ubiquitin-proteasome system to eliminate proteins essential for cell survival, thalidomide derivatives can be potent inducers of regulated cell death.
Interactive Table: Pro-apoptotic Effects of Thalidomide Derivatives in Pre-clinical Models
| Cell Line | Thalidomide Derivative | Observed Effect | Reference |
|---|---|---|---|
| Multiple Myeloma (MM.1S) | Thalidomide, Pomalidomide | Induction of apoptosis, Caspase-8 activation | rsc.org |
| Hepatocellular Carcinoma (HepG2) | Novel Phthalazine-based Thalidomide Analogs | Increased apoptosis rate, Elevation of caspase-8 levels | rsc.org |
| Lewis Lung Carcinoma (LLC) | Novel Dithiocarbamate Thalidomide Analog | Inhibition of cell proliferation and migration | researchgate.net |
Advanced Methodologies and Research Paradigms in Thalidomide Derivative Studies
High-Throughput Screening for Novel CRBN Modulators
High-Throughput Screening (HTS) is a cornerstone for discovering and characterizing novel modulators of the CRBN-E3 ligase complex. These assays are designed to rapidly test large libraries of compounds for their ability to bind to CRBN or induce the formation of the ternary complex (CRBN-ligand-neosubstrate). Key HTS technologies employed in the study of thalidomide (B1683933) derivatives include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).
A highly sensitive and stable TR-FRET binding assay has been developed utilizing a high-affinity fluorescent probe, BODIPY FL Thalidomide. nih.gov This assay can detect the binding of various CRBN ligands and is robust enough to measure changes in activity due to factors like the spontaneous isomerization of thalidomide. nih.gov The sensitivity of this assay, which is significantly higher than previously reported fluorescence polarization (FP) or other TR-FRET methods, allows for the use of lower reagent concentrations, making it ideal for screening large compound libraries. nih.gov For example, the IC₅₀ values for known CRBN ligands are substantially lower in this assay compared to older methods, demonstrating its enhanced capability to identify and characterize potent modulators. nih.gov
AlphaScreen technology is another powerful HTS method used to detect thalidomide-dependent interactions between CRBN and its substrates. nih.gov This bead-based assay generates a luminescent signal when CRBN and a potential substrate protein are brought into close proximity by a molecular glue like a thalidomide derivative. It has been successfully used to screen thousands of human transcription factors to identify novel neosubstrates. nih.gov
Proteomic Approaches for Neosubstrate Discovery and Validation
A critical area of research for thalidomide derivatives is the identification of their specific "neosubstrates"—proteins that are targeted for degradation only in the presence of the drug. Proteomic approaches are central to this discovery process.
One successful strategy involves screening large protein arrays. For instance, a human transcription factor protein array, containing over 1,100 recombinant proteins produced in a wheat cell-free system, was used to identify novel substrates for CRBN in the presence of thalidomide. nih.govnih.gov Using an AlphaScreen-based detection system, this approach identified Promyelocytic Leukaemia Zinc Finger (PLZF) protein as a novel, thalidomide-dependent CRBN substrate. nih.govnih.govembopress.org This finding was significant because PLZF degradation was also induced by 5-hydroxythalidomide (B1239145), a primary metabolite of thalidomide, linking it to the compound's teratogenic effects. nih.govnih.govembopress.org
Validation of these potential neosubstrates is confirmed through subsequent biochemical and cellular assays. In vitro pull-down assays using wild-type CRBN versus a mutant version (CRBN-YW/AA) that cannot bind thalidomide are used to confirm that the interaction is drug-dependent. embopress.org Further validation in cell lines confirms that treatment with the thalidomide derivative leads to the ubiquitination and subsequent proteasomal degradation of the identified neosubstrate. nih.gov These proteomic strategies are directly applicable to characterizing the unique substrate profile of novel derivatives like Thalidomide-5'-O-C4-OH.
| Neosubstrate | Discovery Method | Significance | Citations |
| PLZF (ZBTB16) | Human Transcription Factor Protein Array with AlphaScreen | Identified as a neosubstrate for both thalidomide and its metabolite 5-hydroxythalidomide, linking it to teratogenicity. | nih.govnih.govembopress.org |
| IKZF1 & IKZF3 | Proteomic screening | Key therapeutic targets in multiple myeloma. | nih.gov |
| SALL4 | Proteomic screening | Linked to thalidomide-induced teratogenicity. | nih.govnih.govembopress.org |
| GSPT1 | Proteomic screening | Target of CELMoD compounds (Cereblon E3 Ligase Modulatory Drugs). | biorxiv.org |
| CK1α | Proteomic screening | Neosubstrate of lenalidomide (B1683929). | nih.gov |
Co-crystallography and Cryo-Electron Microscopy for Ternary Complex Structure Elucidation
Understanding the precise molecular interactions within the ternary complex is crucial for the rational design of new protein degraders. X-ray co-crystallography and, more recently, cryogenic electron microscopy (cryo-EM) are the definitive methods for elucidating these three-dimensional structures.
Crystal structures of CRBN in complex with various immunomodulatory drugs (IMiDs) and neosubstrates have provided profound insights into the mechanism of molecular glues. nih.gov These structures revealed that the glutarimide (B196013) moiety of thalidomide and its analogs binds within a hydrophobic pocket in CRBN, while the solvent-exposed part of the drug creates a new surface that recruits the neosubstrate. nih.govresearchgate.net For example, the crystal structure of DDB1-CRBN bound to lenalidomide and the neosubstrate CK1α detailed the specific protein-protein interactions that are induced by the drug. nih.gov Similarly, the structure of the complex with the degrader CC-885 and the neosubstrate GSPT1 revealed a different set of induced interactions, explaining the differential substrate specificity among thalidomide derivatives. nih.gov
While crystallography has been invaluable, obtaining high-quality crystals of these multi-protein complexes can be challenging. Cryo-EM is emerging as a powerful alternative, as it can determine the structures of large, dynamic complexes in a near-native state without the need for crystallization. researchgate.net These structural biology techniques are indispensable for visualizing how derivatives like this compound, with its unique linker and functional group, would orient itself in the CRBN binding pocket and what new protein surfaces it might create for neosubstrate recruitment.
Biophysical Characterization of Ligand-CRBN Binding (e.g., Fluorescence Polarization, TR-FRET, AlphaScreen)
A variety of biophysical techniques are employed to quantify the binding affinity and kinetics of thalidomide derivatives to CRBN. These assays are essential for structure-activity relationship (SAR) studies and for optimizing the potency of new compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for studying ligand-protein interactions. A specialized TR-FRET assay was developed using a high-affinity fluorescent thalidomide probe that yielded a dissociation constant (Kd) of 3.6 nM for its binding to human CRBN. nih.gov This assay can accurately measure the inhibitory concentration (IC₅₀) of competing ligands. For instance, thalidomide itself exhibited an IC₅₀ of approximately 22 nM in this system, highlighting the assay's ability to characterize even moderate-affinity binders with high precision. nih.gov
Fluorescence Polarization (FP) is another common technique used to measure ligand binding. nih.gov In a competitive FP assay, a fluorescently labeled ligand (tracer) is displaced from CRBN by an unlabeled test compound, leading to a decrease in the polarization of the emitted light. While effective, some FP assays have shown lower sensitivity compared to newer TR-FRET methods. For example, an FP assay using a Cy5-conjugated thalidomide tracer reported an IC₅₀ value for pomalidomide (B1683931) of 264.8 nM, whereas a more advanced TR-FRET assay reported a value of 6.4 nM, demonstrating a significant increase in sensitivity. nih.gov
AlphaScreen is also used for biophysical characterization, providing a robust method to measure the formation of the CRBN-ligand-neosubstrate ternary complex in a dose-dependent manner. nih.gov These quantitative binding assays are fundamental tools for evaluating how modifications, such as the C4-OH linker in this compound, affect binding affinity to CRBN.
| Compound | Assay Type | Measured Value (IC₅₀) | Citation |
| Thalidomide | TR-FRET | 22.1 nM | nih.gov |
| Pomalidomide | TR-FRET | 6.4 nM | nih.gov |
| Pomalidomide | FP | 264.8 nM | nih.gov |
| Lenalidomide | TR-FRET | 13.2 nM | nih.gov |
| CC-885 | TR-FRET | 6.4 nM | nih.gov |
Application of Deuterium (B1214612) Labeling and Isomer Conversion Studies in Mechanistic Research
Thalidomide is a chiral molecule that exists as two distinct enantiomers, (S)-thalidomide and (R)-thalidomide, which rapidly interconvert under physiological conditions. This racemization has historically complicated efforts to determine which isomer is responsible for its therapeutic versus toxic effects.
To overcome this challenge, researchers have employed deuterium labeling to suppress this conversion. nih.gov By replacing the hydrogen atom at the chiral center of the glutarimide ring with a deuterium atom, the rate of racemization is significantly slowed. This allows for the biochemical and structural study of the individual, stable enantiomers. nih.gov
Using this approach, studies have definitively shown that the (S)-enantiomer exhibits approximately 10-fold stronger binding to CRBN compared to the (R)-enantiomer. nih.gov Crystal structures of each enantiomer bound to CRBN revealed that while both bind in the same pocket, the (S)-form adopts a more relaxed conformation. nih.gov These findings, made possible by isomer stabilization, were crucial for establishing a clear, stereospecific mechanism of action at the atomic level. This methodology is vital for any chiral thalidomide derivative to dissect the specific contributions of each of its stable isomers.
Development of Reporter Systems for Functional and Mechanistic Investigations
Reporter systems are engineered cellular or biochemical tools that produce a measurable signal in response to a specific molecular event, such as protein degradation. In the context of thalidomide derivatives, these systems are used to investigate their functional activity and mechanism of action.
The TR-FRET and AlphaScreen assays described previously serve as powerful biochemical reporter systems for CRBN binding and ternary complex formation. nih.govnih.gov In a cellular context, reporter systems are often created by fusing a neosubstrate protein (or its degron) to a reporter enzyme like luciferase or a fluorescent protein like GFP.
In such a system, the cell line is engineered to stably express the fusion protein (e.g., IKZF1-luciferase). When these cells are treated with a thalidomide derivative, the fusion protein is degraded, leading to a quantifiable decrease in luciferase activity or fluorescence. This provides a direct and sensitive readout of the compound's degradation-inducing activity inside a living cell. These reporter systems are invaluable for screening compounds, confirming the degradation of specific neosubstrates, and dissecting the cellular pathways involved in the mechanism of action of new derivatives.
Emerging Research Directions and Potential Applications in Chemical Biology
Integration of "Thalidomide-5'-O-C4-OH" into Advanced Bifunctional Protein Degrader Constructs (PROTACs)
This compound and its derivatives are crucial components in the development of Proteolysis-Targeting Chimeras (PROTACs). researchgate.net PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. nih.govfrontiersin.org The thalidomide-based moiety acts as a ligand for the CRBN E3 ligase, effectively hijacking the cell's natural protein disposal system. medchemexpress.com
The modular nature of PROTACs allows for the combination of a CRBN ligand, like a derivative of this compound, with a ligand for a specific protein of interest, connected by a chemical linker. researchgate.netmedchemexpress.com This approach has proven to be a powerful strategy for targeting proteins that have been traditionally considered "undruggable." nih.govdelveinsight.com
Researchers have successfully developed thalidomide-based PROTACs to degrade a variety of high-value therapeutic targets. For example, by linking a thalidomide (B1683933) derivative to an inhibitor of the SHP2 phosphatase, a highly efficient SHP2 degrader was created with a DC50 value of 6.02 nM. researchgate.net Similarly, PROTACs utilizing pomalidomide (B1683931) and lenalidomide (B1683929) as CRBN ligands are in clinical trials for the treatment of breast and prostate cancer. The versatility of the thalidomide scaffold is further demonstrated by the development of PROTACs targeting BTK, BRD9, and other kinases. The choice of the linker and its attachment point on the thalidomide core, such as the C4 or C5 position of the phthalimide (B116566) ring, is critical for optimizing the degradation efficiency of the resulting PROTAC. researchgate.net
Table 2: Examples of Thalidomide-based PROTACs
| PROTAC | Target Protein | CRBN Ligand | Linker Type | Therapeutic Area |
| ZB-S-29 | SHP2 | Thalidomide derivative | PEG- and alkyl-based | Cancer |
| ARV-110 | Androgen Receptor | Pomalidomide | Not specified | Prostate Cancer |
| ARV-471 | Estrogen Receptor | Lenalidomide | Not specified | Breast Cancer |
| dBET1 | BRD4 | Thalidomide | Not specified | Cancer |
Exploration of "this compound"-based Molecular Glues for Novel Protein-Protein Interactions
Beyond their role in PROTACs, thalidomide and its derivatives, including those related to this compound, are pioneering a class of therapeutics known as molecular glues. nih.govdelveinsight.com These small molecules induce or stabilize interactions between an E3 ligase and a neosubstrate, leading to the degradation of the target protein. researchgate.netdelveinsight.com The discovery that thalidomide itself acts as a molecular glue to degrade transcription factors IKZF1 and IKZF3 was a landmark finding that validated this therapeutic strategy. nih.gov
The mechanism of molecular glues involves the small molecule fitting into a pocket on the E3 ligase, creating a new surface that can bind to a previously unrecognized protein. nih.govresearchgate.net This induced proximity results in the ubiquitination and proteasomal degradation of the neosubstrate. nih.govdelveinsight.com
Researchers are actively exploring the potential of thalidomide-based molecular glues to target a wide range of proteins, particularly those lacking traditional druggable pockets. nih.govdelveinsight.com The ability to rationally design molecular glues with specific neosubstrate profiles holds immense promise for developing novel therapies for cancer and other diseases. nih.govresearchgate.net The understanding of the structural basis for these interactions, particularly the role of the G-loop motif in neosubstrates, is guiding these design efforts. nih.gov
Addressing Species-Specific Differences in CRBN-Mediated Protein Degradation Pathways for Translational Research
A significant challenge in the development of thalidomide-based therapeutics is the observed species-specific differences in CRBN-mediated protein degradation. nih.govnih.gov The teratogenic effects of thalidomide, for example, are seen in humans and some other species but not in rodents, which has been linked to variations in the CRBN protein sequence. nih.gov
Specifically, differences in the amino acid sequences of CRBN and its neosubstrate SALL4 between species can affect the formation of the ternary complex required for degradation. nih.gov This highlights the importance of using relevant animal models and in vitro systems that accurately reflect human physiology for preclinical evaluation.
Interestingly, the metabolite 5-hydroxythalidomide (B1239145) has been shown to induce the degradation of both PLZF and SALL4 in mouse and chicken models, where thalidomide itself is less effective. nih.gov This suggests that metabolites of thalidomide may play a crucial role in its biological activity and that understanding these metabolic pathways is critical for translating research findings from animal models to humans. nih.gov Further comparative genomic and co-expression analyses are needed to fully elucidate the mechanisms underlying these species-specific differences and to guide the development of safer and more effective CRBN-based therapies. nih.gov
Synergistic Combination Approaches with Existing Therapeutic Modalities
The unique mechanism of action of thalidomide and its derivatives, including their ability to induce protein degradation, makes them attractive candidates for combination therapies. nih.govnih.gov By targeting disease-causing proteins for removal rather than just inhibition, these compounds can offer a complementary approach to existing treatments.
In the context of cancer, thalidomide has been shown to have synergistic effects when combined with conventional chemotherapeutic agents like cisplatin (B142131) and a combination of cytoxan and adriamycin. nih.govnih.gov For instance, in a mouse model of breast cancer, the combination of thalidomide with cytoxan and adriamycin resulted in significantly smaller tumors compared to chemotherapy alone. nih.gov In cervical cancer cell lines, the combination of thalidomide and cisplatin demonstrated a synergistic therapeutic effect, potentially mediated through the PI3K/AKT and JAK1/STAT3 signaling pathways. nih.gov
These findings suggest that combining CRBN-modulating agents with other therapeutic modalities could lead to enhanced efficacy and potentially overcome drug resistance. Further research is warranted to explore the full potential of these synergistic combinations in various disease settings.
Q & A
Basic Research Questions
Q. How can Thalidomide-5'-O-C4-OH be distinguished from other thalidomide metabolites in experimental settings?
- Methodological Approach : Use high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards for thalidomide quantification . Compare retention times and spectral profiles against reference standards of known metabolites, such as 5-hydroxythalidomide (phthalimide ring derivative) and 5'-OH-thalidomide (glutarimide ring derivative) . Confirm structural differences via mass spectrometry (LC-MS/MS) to resolve diastereomeric distinctions.
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Methodological Approach : Employ validated HPLC protocols with a mobile phase of acetonitrile and phosphate buffer (pH 6.8) on a C18 column, as per USP guidelines for thalidomide analysis . For enhanced sensitivity in plasma or tissue homogenates, couple with tandem mass spectrometry (LC-MS/MS) to detect hydroxylated metabolites at low concentrations (e.g., <1 µM) . Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects.
Advanced Research Questions
Q. How do the antiangiogenic effects of this compound differ between rodent and human models, and how can researchers address this discrepancy?
- Methodological Approach : Use species-specific assays to evaluate activity. For example, in rat aortic ring assays, this compound inhibits microvessel growth at high concentrations (~100 µM), but this activity is absent in human saphenous vein models . To reconcile this, conduct parallel studies with humanized mouse models or primary human endothelial cells under hypoxic conditions. Combine transcriptomic profiling (e.g., RNA-seq) to identify species-specific angiogenic pathways (e.g., VEGF vs. FGF signaling) .
Q. What experimental strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Approach : Synthesize analogs with systematic modifications to the C4-OH linker (e.g., varying chain length, substituting hydroxyl with carboxyl or amine groups). Test their binding affinity to cereblon (CRBN) via surface plasmon resonance (SPR) and assess proteasome-mediated degradation of target proteins (e.g., IKZF1/3) in multiple myeloma cell lines . Compare anti-proliferative activity in co-culture systems with stromal cells to mimic bone marrow microenvironments .
Q. How can researchers address contradictions in reported antiangiogenic efficacy of this compound across studies?
- Methodological Approach : Standardize assay conditions (e.g., oxygen tension, growth factor concentrations) to minimize variability. For in vivo studies, use longitudinal imaging (e.g., MRI or multiphoton microscopy) to quantify vascular density dynamically. Meta-analyze existing data to identify confounding factors, such as metabolite stability or off-target effects from racemic mixtures . Validate findings using CRISPR-engineered CRBN-knockout models to isolate mechanism-specific effects .
Q. What considerations are critical when designing PROTAC molecules using this compound as a cereblon-targeting ligand?
- Methodological Approach : Optimize linker length (C4 vs. PEG-based chains) to balance solubility and target engagement. For example, C4-OH linkers may enhance blood-brain barrier penetration compared to longer PEG chains . Use biophysical assays (e.g., thermal shift assays) to assess ternary complex formation between PROTAC, CRBN, and the target protein. Validate degradation efficiency in 3D tumor spheroids to mimic physiological drug penetration barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
